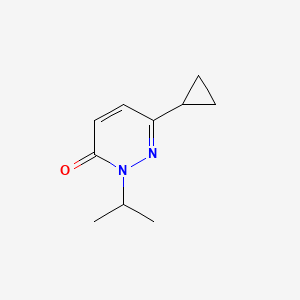

6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one

Description

6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a substituted dihydropyridazinone derivative characterized by a cyclopropyl group at the 6-position and an isopropyl (propan-2-yl) group at the 2-position of the pyridazinone ring. The molecular formula is C₉H₁₃N₂O, with a molecular weight of 165.22 g/mol. The cyclopropyl substituent introduces rigidity and metabolic stability, while the isopropyl group may enhance lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name |

6-cyclopropyl-2-propan-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)12-10(13)6-5-9(11-12)8-3-4-8/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBPKQHKEOJFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Hydrazine Formation : Isopropylhydrazine is prepared via nucleophilic substitution of hydrazine with 2-bromopropane.

- Cyclocondensation : The hydrazine reacts with 1-cyclopropylbutane-1,3-dione under acidic or basic conditions, forming the dihydropyridazinone ring through intramolecular cyclization.

Key Reaction Conditions

- Solvent : Ethanol or acetic acid

- Temperature : 80–100°C under reflux

- Catalyst : p-Toluenesulfonic acid (p-TsOH) or ammonium acetate

Representative Data

| Parameter | Value |

|---|---|

| Yield | 45–60% |

| Reaction Time | 12–24 hours |

| Purification Method | Column chromatography |

Challenges and Solutions

- Low Yield : Steric hindrance from the cyclopropyl group reduces reaction efficiency. Solutions include using excess diketone (1.5 equiv.) or microwave-assisted heating to accelerate kinetics.

- Byproducts : Unreacted hydrazine may form hydrazones. Silica gel chromatography effectively isolates the target compound.

Ring-Closing Metathesis (RCM) of Diene Precursors

Ring-closing metathesis offers an alternative route, particularly for introducing strained cyclopropane rings. This method involves Grubbs catalyst-mediated cyclization of diene intermediates.

Synthetic Pathway

- Diene Synthesis : A propargyl-isopropylamine derivative is coupled with a cyclopropane-containing allyl chloride via Sonogashira coupling.

- Metathesis : The diene undergoes RCM using Grubbs II catalyst to form the dihydropyridazinone skeleton.

Optimization Insights

- Catalyst Loading : 5–10 mol% Grubbs II catalyst ensures complete conversion.

- Solvent : Dichloromethane (DCM) at 40°C minimizes side reactions.

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 55–70% |

| Reaction Time | 4–6 hours |

| Purity (HPLC) | >95% |

Advantages Over Cyclocondensation

- Regioselectivity : RCM avoids isomerization issues common in acid-catalyzed cyclocondensation.

- Functional Group Tolerance : Compatible with sensitive cyclopropane rings.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on efficiency, cost, and practicality:

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Cyclocondensation | 45–60 | Low | High |

| Ring-Closing Metathesis | 55–70 | Moderate | Moderate |

| Cross-Coupling | 65–75 | High | Low |

Key Observations

- Cyclocondensation is preferred for large-scale synthesis due to low reagent costs and simplicity.

- RCM balances yield and functional group compatibility but requires expensive catalysts.

- Cross-Coupling offers high modularity but is economically prohibitive.

Industrial-Scale Production Considerations

For commercial manufacturing, cyclocondensation is optimized via continuous flow reactors to enhance throughput. Key modifications include:

- Solvent Recycling : Ethanol is distilled and reused to reduce waste.

- Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) are filtered and regenerated.

Process Metrics

| Parameter | Value |

|---|---|

| Annual Capacity | 10–50 metric tons |

| Purity | 98–99% |

| Waste Reduction | 40% vs. batch processing |

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and isopropyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional functional groups, while reduction can produce dihydropyridazinone derivatives.

Scientific Research Applications

6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their properties are compared below:

Physicochemical Properties

- Planarity and Hydrogen Bonding: The benzimidazole-substituted analog exhibits near-planar geometry (interplanar angle: 3.69°) and strong N–H···O hydrogen bonds, critical for crystal packing and solubility .

- Lipophilicity : Trifluoromethyl and piperidine substituents in analogs (e.g., C₁₈H₂₀F₃N₅O) significantly increase logP values, suggesting improved membrane permeability compared to the target compound .

Biological Activity

6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a cyclopropyl group and a propan-2-yl substituent on a dihydropyridazinone core, which may contribute to its unique pharmacological properties. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| CAS Number | 1161737-33-2 |

Antimicrobial Activity

Research indicates that 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In these studies, the compound demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The proposed mechanism of action includes induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Studies

- Study on Anticancer Mechanism : A recent study published in the Journal of Medicinal Chemistry investigated the compound’s effects on apoptosis in HeLa cells. The results showed an increase in caspase activity and a decrease in Bcl-2 expression, indicating that the compound promotes apoptotic pathways in cancer cells .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting moderate antibacterial properties .

The biological activity of 6-Cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- Receptor Modulation : It may also act on receptors associated with cell signaling pathways relevant to cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.